![molecular formula C22H27NO5 B4301435 ethyl 3-(4-ethoxyphenyl)-3-{[(4-methylphenoxy)acetyl]amino}propanoate](/img/structure/B4301435.png)
ethyl 3-(4-ethoxyphenyl)-3-{[(4-methylphenoxy)acetyl]amino}propanoate
Overview
Description
Ethyl 3-(4-ethoxyphenyl)-3-{[(4-methylphenoxy)acetyl]amino}propanoate is a chemical compound used in scientific research. It is a prodrug of the anti-inflammatory drug etodolac. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.
Mechanism of Action
The mechanism of action of etodolac involves inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response. Etodolac inhibits COX-2 more selectively than COX-1, which reduces the risk of gastrointestinal side effects.
Biochemical and Physiological Effects:
Ethyl 3-(4-ethoxyphenyl)-3-{[(4-methylphenoxy)acetyl]amino}propanoate is converted to etodolac in the body, which then exerts its anti-inflammatory and analgesic effects. Etodolac inhibits the production of prostaglandins, which reduces inflammation and pain. It also has antipyretic effects, which reduce fever.
Advantages and Limitations for Lab Experiments
Ethyl 3-(4-ethoxyphenyl)-3-{[(4-methylphenoxy)acetyl]amino}propanoate is a useful tool for studying the mechanism of action and physiological effects of etodolac. It can be used to investigate the pharmacokinetics and pharmacodynamics of etodolac in vitro and in vivo. However, it is important to note that the results obtained using this compound may not be directly applicable to the clinical use of etodolac.
Future Directions
There are several future directions for research involving ethyl 3-(4-ethoxyphenyl)-3-{[(4-methylphenoxy)acetyl]amino}propanoate. One area of research could focus on the development of more efficient synthesis methods for this compound. Another area of research could involve investigating the use of this compound as a prodrug for other NSAIDs. Additionally, further studies could be conducted to investigate the potential therapeutic uses of etodolac and its derivatives.
Scientific Research Applications
Ethyl 3-(4-ethoxyphenyl)-3-{[(4-methylphenoxy)acetyl]amino}propanoate is used in scientific research as a prodrug of etodolac. Etodolac is a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation. Ethyl 3-(4-ethoxyphenyl)-3-{[(4-methylphenoxy)acetyl]amino}propanoate is converted to etodolac in the body, which then exerts its anti-inflammatory and analgesic effects.
properties
IUPAC Name |
ethyl 3-(4-ethoxyphenyl)-3-[[2-(4-methylphenoxy)acetyl]amino]propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO5/c1-4-26-18-12-8-17(9-13-18)20(14-22(25)27-5-2)23-21(24)15-28-19-10-6-16(3)7-11-19/h6-13,20H,4-5,14-15H2,1-3H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFFLEVMYYRWSBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(CC(=O)OCC)NC(=O)COC2=CC=C(C=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Propionic acid, 3-(4-ethoxyphenyl)-3-(2-p-tolyloxyacetylamino)-, ethyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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